molecular formula C8H11N5O B13534535 (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13534535
M. Wt: 193.21 g/mol
InChI Key: AOPYAZMJQLMZHW-UHFFFAOYSA-N
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Description

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized from hydrazides and nitriles, while the pyrazole ring can be formed from hydrazines and 1,3-diketones. The final coupling step often requires a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-imidazol-4-yl)methanamine
  • (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-triazol-4-yl)methanamine

Uniqueness

What sets (5-methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine apart from similar compounds is its unique combination of oxadiazole and pyrazole rings. This combination can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H11N5O/c1-5-11-8(12-14-5)7(9)6-3-10-13(2)4-6/h3-4,7H,9H2,1-2H3

InChI Key

AOPYAZMJQLMZHW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CN(N=C2)C)N

Origin of Product

United States

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